Homovanillic acid sulfate

Description

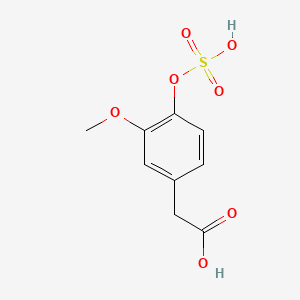

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-4-sulfooxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O7S/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOAKYXFIWAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312484 | |

| Record name | Homovanillic acid sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homovanillic acid sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38339-06-9 | |

| Record name | Homovanillic acid sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homovanillic acid sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homovanillic acid sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Role of Homovanillic Acid Sulfate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid (HVA), the primary metabolite of dopamine, is a well-established biomarker for central dopaminergic activity, with its concentrations in cerebrospinal fluid (CSF) and plasma extensively studied in the context of neurological and psychiatric disorders. However, the sulfated form, homovanillic acid sulfate (HVAs), remains a largely unexplored entity within the central nervous system (CNS). This technical guide synthesizes the current understanding of the enzymatic machinery responsible for HVAs formation, its potential transport mechanisms, and its putative physiological and pathological roles. While direct evidence for the specific functions of HVAs in the CNS is limited, this document provides a framework for future research by detailing relevant experimental protocols, presenting comparative quantitative data for its precursor HVA, and proposing hypothetical signaling and metabolic pathways.

Introduction

Dopamine, a critical neurotransmitter, is intimately involved in motor control, motivation, reward, and cognitive function. Its dysregulation is a hallmark of numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The metabolic pathway of dopamine culminates in the formation of homovanillic acid (HVA) through the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). While HVA is considered the major end-product, the potential for its further modification through sulfation to form this compound (HVAs) in the brain presents an intriguing and understudied aspect of dopamine metabolism.

Sulfation is a crucial phase II detoxification process that increases the water solubility of compounds, facilitating their elimination. In the CNS, sulfation is also known to modulate the biological activity of various neurotransmitters and steroids. This guide explores the potential significance of HVAs within this context, addressing its synthesis, transport, and possible functional implications.

Synthesis and Metabolism of this compound

The formation of HVAs from HVA is catalyzed by sulfotransferase (SULT) enzymes. Several SULT isoforms are expressed in the human brain, with SULT1A1 and SULT1A3 being of particular interest due to their known affinity for phenolic compounds and catecholamines, respectively.

Dopamine to Homovanillic Acid Pathway

The metabolic cascade leading to HVA is well-characterized.

Sulfation of Homovanillic Acid

The final step in the formation of HVAs involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of HVA, a reaction catalyzed by SULT enzymes present in the brain.

Quantitative Data

Direct quantitative data for HVAs in the CNS is currently not available in published literature. The Human Metabolome Database notes that HVAs has been "detected but not quantified" in blood and urine. To provide a relevant quantitative context, this section summarizes key data for its immediate precursor, HVA.

Table 1: Concentrations of Homovanillic Acid (HVA) in Human CSF and Brain Tissue

| Biological Matrix | Condition | Mean Concentration (pmol/mL or ng/mg protein) | Reference |

| Lumbar CSF | Healthy Young Adults | 116 ± 66 pmol/mL | [1] |

| Lumbar CSF | Healthy Elderly Adults | 140 ± 86 pmol/mL | [1] |

| Cisternal CSF | Healthy Young Adults (estimated) | 704 pmol/mL | [1] |

| Cisternal CSF | Healthy Elderly Adults (estimated) | 640 pmol/mL | [1] |

| Rat Prefrontal Cortex | Normal | 0.417 ± 0.018 ng/mg protein | [2] |

| Rat Septum | Normal | 1.311 ± 0.046 ng/mg protein | [2] |

| Rat Amygdala | Normal | 0.555 ± 0.008 ng/mg protein | [2] |

Transport Across the Blood-Brain Barrier

The transport of HVA out of the brain is a well-studied process, primarily mediated by organic anion transporters (OATs). It is plausible that HVAs, being a larger and more polar molecule, would also be a substrate for efflux transporters at the blood-brain barrier (BBB).

Potential Physiological and Pathological Roles

The sulfation of HVA may serve several purposes in the CNS:

-

Detoxification: By increasing its water solubility, sulfation would facilitate the clearance of HVA from the brain, potentially protecting against any adverse effects of its accumulation.

-

Modulation of Neuronal Signaling: While HVA is generally considered an inactive metabolite, sulfation could alter its residual biological activity, if any. The larger, charged sulfate group could prevent interaction with receptors or transporters that might recognize HVA.

-

Biomarker Potential: The ratio of HVA to HVAs in CSF or plasma could serve as a more sensitive biomarker of dopamine dysregulation or sulfotransferase activity in the brain in various neurological disorders. Altered levels of HVA have been reported in a range of conditions.[3][4]

Experimental Protocols

Investigating the role of HVAs in the CNS requires specific and sensitive analytical methods. The following outlines a hypothetical experimental workflow.

Workflow for Investigating HVAs in the CNS

Key Methodologies

-

Quantification of HVAs by LC-MS/MS: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be required for the accurate quantification of the low concentrations of HVAs expected in CSF and brain tissue. This would involve the development of specific precursor-product ion transitions for HVAs.

-

Sulfotransferase Activity Assay: The activity of brain-specific SULT isoforms (e.g., SULT1A1, SULT1A3) towards HVA can be determined using recombinant enzymes and [³⁵S]PAPS, followed by separation and quantification of the radiolabeled HVAs product.

-

In Vitro and In Vivo Models: Neuronal cell cultures can be used to study the synthesis, release, and potential neuroprotective or neurotoxic effects of HVAs. Animal models of neurological disorders can be utilized to investigate changes in HVAs levels and their correlation with disease progression.

Conclusion and Future Directions

This compound represents a significant knowledge gap in our understanding of dopamine metabolism within the central nervous system. While its precursor, HVA, has been extensively studied, the role of sulfation in modulating its fate and function remains to be elucidated. The technical framework provided in this guide, including proposed methodologies and hypothetical pathways, aims to stimulate and guide future research in this promising area. Key future research directions should include:

-

The development and validation of sensitive analytical methods for the quantification of HVAs in human CSF and brain tissue.

-

The characterization of specific transporters responsible for the efflux of HVAs from the brain.

-

The investigation of the direct physiological effects of HVAs on neuronal function.

-

The evaluation of HVAs as a potential biomarker for neurological and psychiatric disorders.

Unraveling the role of this compound in the CNS has the potential to provide novel insights into the pathophysiology of dopamine-related disorders and may lead to the development of new diagnostic and therapeutic strategies.

References

- 1. Homovanillic acid and 5-hydroxyindole acetic acid as biomarkers for dementia with Lewy bodies and coincident Alzheimer’s disease: An autopsy-confirmed study | PLOS One [journals.plos.org]

- 2. Mass fragmentographic determination of homovanillic acid in individual dopaminergic neuron systems of rat brain: application of reaction gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0011719) [hmdb.ca]

- 4. Homovanillic acid in cerebrospinal fluid of 1388 children with neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Homovanillic Acid Sulfate: A Key Endogenous Metabolite in Dopamine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Homovanillic acid sulfate (HVAs) is a significant endogenous phenolic metabolite and a major product of dopamine catabolism. As the sulfated conjugate of homovanillic acid (HVA), HVAs plays a crucial role in the detoxification and excretion of dopamine, a vital neurotransmitter. The quantification and study of HVAs, alongside its precursor HVA, provide valuable insights into the functioning of the dopaminergic system and serve as a biomarker in various pathological conditions, most notably neuroblastoma. This technical guide offers a comprehensive overview of HVAs, including its biochemical synthesis, quantitative data in biological fluids, detailed analytical methodologies, and its biological and clinical significance.

Biochemical Pathway of this compound Formation

The biosynthesis of HVAs is a multi-step enzymatic process originating from the neurotransmitter dopamine. The pathway involves two primary enzymes leading to the formation of HVA, followed by a final sulfation step.

-

Formation of Homovanillic Acid (HVA): Dopamine is converted to HVA through the sequential action of Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).

-

Sulfation of HVA: The final step involves the conjugation of a sulfonate group to HVA, a reaction catalyzed by sulfotransferase enzymes (SULTs). Specifically, SULT1A3 has been identified as the key enzyme responsible for the sulfation of dopamine and its metabolites.[1] This enzymatic reaction increases the water solubility of HVA, facilitating its elimination from the body.

Below is a diagram illustrating the metabolic pathway from dopamine to this compound.

Quantitative Data of Homovanillic Acid and its Conjugates

The concentration of HVA and its conjugated form, HVAs, can be measured in various biological fluids, providing a window into dopamine turnover. It is important to note that a significant fraction of urinary HVA exists as sulfate and glucuronide conjugates, with reports indicating that 18-39% of total urinary HVA is in a conjugated form in healthy individuals. The following tables summarize available quantitative data for HVA. Data for the direct measurement of HVAs is less common, with many studies reporting "total HVA" after a hydrolysis step.

Table 1: Homovanillic Acid (HVA) Concentrations in Human Cerebrospinal Fluid (CSF)

| Population | HVA Concentration (pmol/mL) | Reference |

| Healthy Young Adults (mean age 28.7) | 116 ± 66 | [2] |

| Healthy Elderly Adults (mean age 77.1) | 140 ± 86 | [2] |

Table 2: Homovanillic Acid (HVA) Excretion in Human Urine

| Population | HVA Excretion (mg/day) | Reference |

| Normal Subjects (n=14) | 4.0 ± 1.0 |

Note: The referenced study for urinary HVA excretion did not explicitly state it was for the free form, but this is the common practice unless total HVA is specified.

Experimental Protocols for the Analysis of Homovanillic Acid and its Sulfate Conjugate

The analysis of HVA and HVAs typically involves chromatographic methods coupled with mass spectrometry. To accurately quantify HVAs, a hydrolysis step is often employed to convert the sulfated form back to HVA, allowing for the determination of "total HVA". The concentration of HVAs can then be calculated by subtracting the "free HVA" concentration (measured without the hydrolysis step) from the total HVA concentration.

Workflow for the Determination of Total Homovanillic Acid

The following diagram outlines a typical workflow for the analysis of total HVA, incorporating an enzymatic hydrolysis step.

References

The Discovery of Homovanillic Acid Sulfate in the Context of Olive Oil Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid sulfate, a dopamine metabolite, has been identified as a significant biomarker associated with the consumption of olive oil. While not endogenously present in olive oil, it is a key metabolite of hydroxytyrosol, a prominent phenolic compound found in virgin olive oils. This technical guide provides an in-depth overview of the discovery of this compound in relation to olive oil intake, detailing the metabolic pathways, experimental protocols for analysis, and a summary of the current understanding of its biological relevance. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

Extra virgin olive oil, a cornerstone of the Mediterranean diet, is rich in phenolic compounds that contribute to its sensory characteristics and health benefits. Among these, hydroxytyrosol is a major bioactive molecule. Upon ingestion, these polyphenols undergo extensive metabolism in the human body, leading to the formation of various derivatives, including sulfated conjugates. This compound has emerged as a noteworthy metabolite, indicating the systemic absorption and biotransformation of olive oil phenols. Understanding the pathway of its formation and the methods for its detection is crucial for evaluating the bioavailability and bioactivity of olive oil polyphenols.

Metabolic Pathway of Hydroxytyrosol to this compound

The formation of this compound from hydroxytyrosol, a key phenolic antioxidant in olive oil, is a multi-step metabolic process that occurs after the ingestion of olive oil. This biotransformation is primarily carried out by enzymes in the intestine and liver.

The metabolic conversion involves two main enzymatic reactions: O-methylation and sulfation. The process begins with the O-methylation of hydroxytyrosol by catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines. This reaction results in the formation of homovanillic acid. Subsequently, homovanillic acid undergoes sulfation, a phase II metabolic reaction catalyzed by sulfotransferase enzymes, leading to the final product, this compound. This sulfated conjugate is more water-soluble, facilitating its excretion from the body.

The diagram below illustrates the metabolic transformation of hydroxytyrosol to this compound.

Quantitative Data

It is important to note that while homovanillic acid is present in olives and olive oil, current scientific literature does not contain quantitative data for the concentration of This compound directly within olive oil itself. The presence of this sulfated conjugate is documented in biological samples (plasma and urine) following the consumption of olive oil, indicating it is a product of human metabolism.

The tables below present available data on the concentration of homovanillic acid in olive products.

Table 1: Concentration of Homovanillic Acid in Extra Virgin Olive Oil

| Average Concentration (mg/100g FW) | Minimum Concentration (mg/100g FW) | Maximum Concentration (mg/100g FW) | Standard Deviation |

| 9.00e-03 | 3.00e-03 | 0.02 | 8.04e-03 |

| Data sourced from Phenol-Explorer, based on the analysis of 4 different samples from a single publication.[1] |

Table 2: Concentration of Homovanillic Acid in Raw Black Olives

| Olive Variety | Concentration (mg/100g FW) |

| Black Hojiblanca | 0.00 |

| Black Cassanese | 33.00 |

| Data highlights the variability in homovanillic acid content based on olive cultivar. |

Experimental Protocols

The discovery and quantification of phenolic compounds in olive oil and their metabolites in biological fluids rely on sophisticated analytical techniques. Given that this compound is a polar metabolite, its extraction from a nonpolar matrix like olive oil presents significant challenges. The following protocols outline the general methodologies for the analysis of phenolic compounds in olive oil and a specific method for the detection of homovanillic acid and its conjugates in biological samples, which could be adapted for the analysis of olive oil.

General Protocol for Extraction and Analysis of Phenolic Compounds from Olive Oil

This protocol provides a general workflow for the extraction and analysis of the polar phenolic fraction from olive oil, which would be the initial step in identifying compounds like homovanillic acid and its potential precursors.

Objective: To extract and analyze the phenolic compounds from extra virgin olive oil.

Materials:

-

Extra virgin olive oil sample

-

Methanol/water solution (80:20, v/v)

-

Hexane

-

Syringic acid (internal standard)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Weigh 10 g of olive oil into a 50 mL centrifuge tube.

-

Add 5 mL of hexane and vortex to dissolve the oil.

-

Add 10 mL of methanol/water (80:20, v/v) solution.

-

Vortex vigorously for 2 minutes to extract the phenolic compounds into the polar phase.

-

-

Phase Separation:

-

Centrifuge the mixture at 5000 rpm for 10 minutes to separate the hexane and methanol/water phases.

-

Carefully collect the lower methanol/water phase containing the phenolic compounds.

-

-

Purification (Optional):

-

Wash the collected polar extract with 5 mL of hexane to remove any residual lipids. Vortex and centrifuge as before, then discard the upper hexane layer.

-

-

Analysis by HPLC-DAD/MS:

-

Filter the final extract through a 0.45 µm syringe filter.

-

Inject an aliquot of the filtered extract into the HPLC system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

Detection is performed using a DAD at 280 nm for general phenolic profiling, or by MS for specific compound identification and quantification.

-

Protocol for LC-MS/MS Analysis of Homovanillic Acid and its Conjugates in Biological Fluids

This protocol, adapted from methods used for analyzing plasma or urine, details the steps for the sensitive detection and quantification of homovanillic acid and its sulfated form using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To detect and quantify homovanillic acid and this compound in a liquid matrix.

Materials:

-

Liquid sample (e.g., plasma, urine, or a polar extract of a food matrix)

-

Internal standards (deuterated homovanillic acid)

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of the liquid sample, add the internal standard solution.

-

Acidify the sample with formic acid to a pH of approximately 3.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile, both containing formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for specific precursor-to-product ion transitions for homovanillic acid and this compound in Multiple Reaction Monitoring (MRM) mode.

-

Table 3: Exemplary MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Homovanillic Acid | 181.1 | 137.1 |

| This compound | 261.0 | 181.1 |

| Deuterated Homovanillic Acid (IS) | 186.1 | 142.1 |

Conclusion

The presence of this compound in biological fluids following the consumption of olive oil provides clear evidence of the absorption and metabolism of its phenolic constituents, particularly hydroxytyrosol. While this sulfated metabolite has not been quantified directly in olive oil, its detection serves as a valuable biomarker for assessing the bioavailability of olive oil polyphenols. The analytical protocols outlined in this guide, particularly those employing LC-MS/MS, are essential tools for researchers and drug development professionals to further investigate the metabolic fate and potential health effects of these bioactive compounds. Future research may focus on the potential for trace levels of sulfated phenols to exist in the olive fruit itself and the factors that might influence their formation.

References

An In-depth Technical Guide to Homovanillic Acid Sulfate: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid sulfate (HVAs) is a significant metabolite of the neurotransmitter dopamine. An endogenous phenolic acid, its levels in biological fluids are a key biomarker for diagnosing and monitoring various pathological conditions, including neuroblastoma and certain metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visual representations of its metabolic pathway and a general experimental workflow to facilitate further research and application in drug development and clinical diagnostics.

Chemical Structure and Identification

This compound, a derivative of homovanillic acid, is characterized by the addition of a sulfate group to the phenolic hydroxyl moiety.

Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and interpretation in biological systems. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 262.24 g/mol | [4][5][6] |

| Monoisotopic Mass | 262.01472383 u | [1][4] |

| pKa (Strongest Acidic) | -2.2 (Predicted) | [2] |

| logP | -0.75 (Predicted) | [2] |

| Water Solubility | 1.34 g/L (Predicted) | [2] |

| Melting Point | 156-158°C | [7] |

| Appearance | White to Light Beige Solid | [6][7] |

| Hydrogen Bond Donors | 2 | [2][4] |

| Hydrogen Bond Acceptors | 7 | [4] |

| Rotatable Bond Count | 5 | [2][4] |

Biological Significance and Metabolism

This compound is a major metabolite of dopamine, a critical neurotransmitter in the central nervous system. Its formation is a key step in the detoxification and excretion of catecholamines.

Metabolic Pathway

The biosynthesis of this compound involves a series of enzymatic reactions, primarily occurring in the liver. The metabolic pathway begins with the conversion of dopamine to homovanillic acid (HVA) by the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Subsequently, HVA is sulfated by a sulfotransferase (SULT) enzyme to yield this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 3. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Homovanillic Acid Sulfate (CAS Number: 38339-06-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Homovanillic acid sulfate (HVA sulfate), a major metabolite of the neurotransmitter dopamine. This document consolidates critical information on its physicochemical properties, biological role, and analytical methodologies. Detailed experimental protocols for its analysis, a plausible synthetic pathway, and its significance in clinical diagnostics, particularly for neuroblastoma, are presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, clinical chemistry, and drug development.

Introduction

Homovanillic acid (HVA) is the major terminal metabolite of dopamine, a crucial catecholamine neurotransmitter in the brain. The sulfated form, this compound, is a significant conjugate found in biological fluids.[1][2] Its quantification in urine and plasma is a key diagnostic tool for several pathological conditions, most notably neuroblastoma, a common childhood cancer.[3][4] This guide delves into the technical details of HVA sulfate, providing a foundational understanding for its study and application in research and clinical settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and analysis.

| Property | Value | Reference |

| CAS Number | 38339-06-9 | N/A |

| Molecular Formula | C₉H₁₀O₇S | [5] |

| Molecular Weight | 262.24 g/mol | [5] |

| IUPAC Name | 2-(3-methoxy-4-sulfonatooxyphenyl)acetic acid | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 156-158 °C | [7] |

| Water Solubility | Slightly soluble | [7] |

| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |

| pKa (predicted) | -4.17 ± 0.18 | [7] |

| Stability | Hygroscopic | [7] |

| Storage | -20°C, under inert atmosphere | [7] |

Synthesis

Conceptual Synthesis Workflow:

The synthesis would likely involve the direct sulfation of Homovanillic acid.

Caption: A conceptual workflow for the chemical synthesis of this compound.

Methodology Outline:

-

Dissolution: Homovanillic acid would be dissolved in a suitable aprotic solvent, such as pyridine or dimethylformamide (DMF).

-

Sulfation: A sulfating agent, for instance, a sulfur trioxide pyridine complex, would be added to the solution, likely at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Workup: Upon completion, the reaction would be quenched, for example, by the addition of water or a buffer solution. The product would then be extracted into an organic solvent.

-

Purification: The crude product would be purified using column chromatography on silica gel to isolate the this compound.

-

Characterization: The final product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Role and Signaling Pathway

This compound is a terminal metabolite of dopamine, formed through a series of enzymatic reactions primarily in the liver and brain.[9] The metabolic pathway is crucial for the detoxification and excretion of dopamine.

Dopamine Metabolism Pathway:

Caption: The metabolic pathway of dopamine leading to the formation of this compound.

The key enzymes involved in this pathway are Monoamine Oxidase (MAO), Catechol-O-Methyltransferase (COMT), Aldehyde Dehydrogenase (ALDH), and Sulfotransferases (SULTs).[10] Elevated levels of HVA and its sulfate conjugate in urine are indicative of increased dopamine turnover, which is a hallmark of catecholamine-secreting tumors like neuroblastoma and pheochromocytoma.[2]

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This section outlines a general protocol for the analysis of HVA sulfate in urine, based on common practices in clinical laboratories.[7][11][12]

Experimental Workflow:

Caption: A typical workflow for the quantification of HVA Sulfate in urine using LC-MS/MS.

Methodology:

-

Sample Collection and Preparation:

-

Collect a 24-hour or random urine sample.

-

To an aliquot of the urine sample, add an internal standard (e.g., a stable isotope-labeled HVA sulfate).

-

Dilute the sample with a suitable buffer. Some protocols may involve a protein precipitation step with acetonitrile or methanol, followed by centrifugation.

-

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both HVA sulfate and the internal standard are monitored for quantification. For HVA sulfate (m/z 261.0), a potential product ion could be m/z 181.0 (loss of SO₃).

-

-

Data Analysis:

-

A calibration curve is generated using standards of known HVA sulfate concentrations.

-

The concentration of HVA sulfate in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Results are typically normalized to creatinine concentration to account for variations in urine dilution and reported as µg/mg creatinine or µmol/mmol creatinine.

-

Enzymatic Sulfation Assay

This protocol describes a general method to assess the activity of sulfotransferase enzymes on Homovanillic acid.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The reaction mixture should contain:

-

Homovanillic acid (substrate) at various concentrations.

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

-

A source of sulfotransferase enzyme (e.g., a recombinant human SULT isoform or a liver cytosol preparation).

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

Magnesium chloride (MgCl₂).

-

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture without PAPS at 37°C for a few minutes.

-

Initiate the reaction by adding PAPS.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as acetonitrile or methanol, which will also precipitate the proteins.

-

-

Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of this compound using a validated analytical method, such as LC-MS/MS as described in the previous section.

-

-

Data Interpretation:

-

The rate of HVA sulfate formation is used to determine the enzyme kinetics (e.g., Kₘ and Vₘₐₓ).

-

Clinical Significance

The measurement of urinary Homovanillic acid and its sulfate conjugate is a cornerstone in the diagnosis and monitoring of neuroblastoma, a pediatric cancer of the sympathetic nervous system. Tumors of neural crest origin often produce excess catecholamines, leading to elevated levels of their metabolites in urine.[4] The ratio of HVA to another catecholamine metabolite, vanillylmandelic acid (VMA), can also provide prognostic information. Beyond neuroblastoma, altered levels of HVA and its conjugates may be associated with other conditions such as pheochromocytoma, and certain psychiatric and neurological disorders where dopamine metabolism is dysregulated.[2]

Conclusion

This compound is a critical analyte in clinical diagnostics and a key molecule in understanding dopamine metabolism. This technical guide has provided a comprehensive summary of its properties, synthesis, biological role, and analytical methodologies. The detailed protocols and diagrams are intended to equip researchers and clinicians with the necessary information to effectively work with and understand the significance of this important biomolecule. Further research into its specific roles in various physiological and pathological processes is warranted and will undoubtedly contribute to advancements in medicine and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound sodium salt | 38339-06-9 | FH23861 [biosynth.com]

- 3. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lab Information Manual [apps.sbgh.mb.ca]

- 5. Sulfotransferase Activity Assays: R&D Systems [rndsystems.com]

- 6. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 7. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Homovanillic Acid (HVA) vs. Homovanillic Acid Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid (HVA) is a major terminal metabolite of dopamine, a critical neurotransmitter in the central nervous system. The quantification of HVA in biological fluids such as urine, plasma, and cerebrospinal fluid (CSF) has long been a valuable tool in clinical diagnostics and neuroscience research, particularly as a biomarker for neuroblastoma and in the study of Parkinson's disease and other neurological and psychiatric conditions[1]. However, a significant portion of HVA in the body exists in a conjugated form, primarily as homovanillic acid sulfate. This sulfated metabolite, formed through the enzymatic action of sulfotransferases, represents a distinct biochemical entity with its own set of properties and potential clinical significance. Understanding the differences between HVA and its sulfated conjugate is crucial for accurate biomarker interpretation, pharmacokinetic modeling, and the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the core differences between homovanillic acid and this compound, with a focus on their biochemical properties, metabolic pathways, analytical methodologies, and clinical relevance.

Core Differences: A Comparative Overview

| Feature | Homovanillic Acid (HVA) | This compound |

| Chemical Structure | (4-hydroxy-3-methoxyphenyl)acetic acid | 2-[3-methoxy-4-(sulfooxy)phenyl]acetic acid[2] |

| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₇S[2] |

| Molar Mass | 182.17 g/mol [1] | 262.23 g/mol [3] |

| Solubility | Moderately soluble in water | Highly water-soluble |

| Metabolic Precursor | Dopamine[1] | Homovanillic Acid |

| Key Metabolic Enzymes | Monoamine Oxidase (MAO), Catechol-O-Methyltransferase (COMT)[1] | Sulfotransferase 1A3 (SULT1A3)[4] |

| Primary Role | Excretory end-product of dopamine metabolism | Facilitates elimination of HVA |

| Biomarker For | Neuroblastoma, Parkinson's Disease, Pheochromocytoma, various neurological disorders[1] | Potential biomarker for acute renal injury[5] |

Metabolic Pathways

The metabolism of dopamine to HVA and its subsequent sulfation is a multi-step enzymatic process.

Dopamine Metabolism to Homovanillic Acid

Dopamine is metabolized to HVA through two primary pathways involving the enzymes Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

Sulfation of Homovanillic Acid

HVA is further metabolized by sulfation, a phase II detoxification reaction catalyzed by sulfotransferases. The primary enzyme responsible for the sulfation of dopamine and related compounds is Sulfotransferase 1A3 (SULT1A3)[4]. This enzyme transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of HVA, forming HVA sulfate.

Quantitative Data

The relative abundance of HVA and HVA sulfate varies depending on the biological matrix and the physiological or pathological state of the individual.

Urinary Excretion

In urine, a significant fraction of HVA is present in its conjugated form (sulfate and/or glucuronide).

| Population | Age | HVA Conjugate Percentage of Total HVA | Reference |

| Control Group | 0-3 months | Highest conjugated fractions | [6] |

| Control Group | General | 18-39% | [6] |

| Neuroblastoma Patients | Newborn to 8 years | ~25% | [6] |

Cerebrospinal Fluid (CSF) Concentrations of HVA

| Population | Age | Mean HVA Concentration (± SD) | Reference |

| Healthy Individuals | 18-88 years | 253 ± 109 nmol/L | [7] |

| Healthy Young Subjects | 28.7 ± 4.6 years | 116 ± 66 pmol/mL | [8] |

| Healthy Elderly Subjects | 77.1 ± 6.3 years | 140 ± 86 pmol/mL | [8] |

| Control Patients | Not specified | 30.2 ± 2.1 ng/mL (SEM) | [3] |

| Epileptic Patients | Not specified | 23.9 ± 2.8 ng/mL (SEM) | [3] |

| Early Parkinson's Disease | Not specified | 34.7 ± 17.0 ng/mL | [9] |

Note: Direct comparative quantitative data for HVA sulfate in CSF is limited in the current literature.

Plasma Concentrations of HVA

| Population | Condition | Mean HVA Concentration | Reference |

| Healthy Controls | - | Higher than schizophrenic patients | [10] |

| Schizophrenic Patients | Untreated | Lower than healthy controls | [10] |

Note: Direct comparative quantitative data for HVA sulfate in plasma is limited in the current literature.

Experimental Protocols

Accurate quantification of HVA and HVA sulfate requires specific analytical methodologies. The measurement of "total HVA" (free + conjugated) typically involves an enzymatic hydrolysis step to convert HVA sulfate back to HVA prior to analysis.

General Workflow for Total HVA Measurement

Detailed Methodology: Simultaneous Quantification of HVA and other Catecholamine Metabolites by LC-MS/MS

This protocol is a synthesized example based on common practices for the analysis of catecholamine metabolites in urine.

1. Sample Preparation (Dilute-and-Shoot)

-

Objective: To prepare urine samples for direct injection into the LC-MS/MS system.

-

Procedure:

-

Thaw frozen urine samples to room temperature and vortex for 10 seconds.

-

Centrifuge samples at 3000 RPM for 15 minutes.

-

In a deep-well microtiter plate, dilute 20 µL of urine supernatant with 540 µL of 0.05% formic acid in water.

-

Add 20 µL of an internal standard solution containing stable isotope-labeled HVA (e.g., HVA-d₅ or ¹³C₆-HVA).

-

Seal the plate, homogenize for 30 seconds at 2500 rpm, and centrifuge for 15 minutes at 4000 rpm.

-

Transfer the supernatant to an autosampler vial for injection[11].

-

2. Enzymatic Hydrolysis for Total HVA Measurement

-

Objective: To cleave the sulfate group from HVA sulfate, converting it to free HVA for quantification of total HVA.

-

Procedure:

-

To 100 µL of urine, add a solution of β-glucuronidase/arylsulfatase from Helix pomatia (e.g., ≥30 units/µL of urine)[12].

-

Add 100 µL of methanol to the urine sample[12].

-

Incubate the mixture at 37°C for 4 hours[12].

-

Quench the reaction by adding 0.1 M formic acid.

-

Proceed with the sample preparation method described above (e.g., dilute-and-shoot or SPE).

-

3. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase column suitable for polar compounds (e.g., C18, PFP).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A gradient elution is typically used to separate the analytes from the matrix.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for HVA in negative mode):

-

Quantifier: m/z 181 -> m/z 137

-

Qualifier: m/z 181 -> m/z 121

-

-

Internal Standard MRM Transition (example for HVA-d₅):

-

m/z 186 -> m/z 142

-

-

4. Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), matrix effect, and stability.

Clinical and Research Significance

The differential measurement of free HVA and HVA sulfate can provide valuable insights in various clinical and research settings.

Neuroblastoma Diagnosis and Monitoring

Elevated levels of HVA and vanillylmandelic acid (VMA) are key biomarkers for the diagnosis and monitoring of neuroblastoma, a common pediatric cancer[5][13]. While most clinical assays measure total HVA (after hydrolysis), understanding the ratio of free to conjugated HVA could offer additional prognostic information. One study found that determining "total" rather than "free" urinary HVA was diagnostic in a neuroblastoma patient with borderline "free" HVA levels[6].

Neurological and Psychiatric Disorders

Alterations in CSF levels of HVA are associated with various neurological and psychiatric conditions, reflecting changes in central dopamine turnover.

-

Parkinson's Disease: While some studies report decreased CSF HVA in Parkinson's disease, others show normal levels in the early stages[5]. The response of HVA levels to levodopa therapy is also a key area of investigation.

-

Other Disorders: Abnormal CSF HVA concentrations have been observed in epilepsy, and plasma HVA levels have been correlated with the severity of schizophrenia[3][10][12][14].

The role of HVA sulfation in these conditions is less clear and represents an area for future research. It is plausible that alterations in the activity of SULT1A3 could influence the clearance of HVA and thereby impact its measured levels and potential as a biomarker.

Conclusion

Homovanillic acid and its sulfated conjugate are distinct but related players in dopamine metabolism. While HVA has been a long-standing biomarker, the significance of HVA sulfate is an emerging area of interest. For researchers and clinicians, the key takeaways are:

-

A substantial portion of HVA is sulfated, particularly for excretion in urine.

-

The measurement of "total HVA" after enzymatic hydrolysis provides a more complete picture of dopamine turnover than measuring free HVA alone.

-

Advanced analytical techniques like LC-MS/MS are essential for the accurate and simultaneous quantification of these metabolites.

-

Further research is needed to fully elucidate the clinical utility of the ratio of HVA to HVA sulfate in various disease states.

This guide provides a foundational understanding of the differences between HVA and HVA sulfate. As research in this area progresses, a more nuanced appreciation of their respective roles in health and disease will undoubtedly emerge.

References

- 1. Homovanillic acid measurement in clinical research: a review of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O7S | CID 29981063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 38339-06-9 [chemicalbook.com]

- 4. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

- 6. Conjugated versus "free" acidic metabolites of catecholamines in random urine samples: significance for the diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebrospinal fluid monoamine metabolites in 114 healthy individuals 18-88 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduced brain delivery of homovanillic acid to cerebrospinal fluid during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid homovanillic acid in the DATATOP study on Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of plasma homovanillic acid concentrations in schizophrenic patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimising urinary catecholamine metabolite diagnostics for neuroblastoma - Matser - 2023 - Pediatric Blood & Cancer - Wiley Online Library [dial.uclouvain.be]

- 14. Plasma homovanillic acid concentration and the severity of schizophrenic illness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Homovanillic Acid Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine. Its measurement in various biological fluids is a critical tool in neuroscience research and clinical diagnostics, particularly for monitoring dopamine turnover and diagnosing neuroblastoma. While much of the focus has been on free HVA, a significant portion of it undergoes conjugation, primarily through sulfation, to form homovanillic acid sulfate (HVA-S). This sulfated metabolite plays a crucial role in the disposition and excretion of HVA. Understanding the pharmacokinetics of HVA-S is essential for a comprehensive interpretation of dopamine metabolism and for the development of drugs that may interact with these pathways. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism: The Formation of this compound

The formation of HVA-S is a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of HVA.

Key Sulfotransferase Isoforms

Several cytosolic SULT isoforms are involved in the sulfation of a wide range of substrates, including neurotransmitters and their metabolites. The primary enzymes responsible for the sulfation of HVA are believed to be SULT1A1 and SULT1A3 .[1][2]

-

SULT1A1: This is a major human sulfotransferase that is highly expressed in the liver and plays a significant role in the metabolism of various phenolic compounds, drugs, and carcinogens.[1][3]

-

SULT1A3: Also known as dopamine-preferring sulfotransferase, this enzyme shows high affinity for dopamine and other catecholamines.[2][4] Its expression in tissues like the gastrointestinal tract and platelets contributes to the peripheral metabolism of these compounds.

The relative contribution of these and other SULT isoforms to HVA sulfation can vary depending on tissue-specific expression and individual genetic polymorphisms.

Metabolic Pathway of Dopamine to this compound

The following diagram illustrates the metabolic cascade from dopamine to the formation of this compound.

Absorption and Distribution

Direct pharmacokinetic studies on the absorption and distribution of exogenously administered HVA-S are scarce. The available information is largely inferred from studies on its precursor, HVA, and other sulfated metabolites.

Following its formation, HVA-S is present in various biological fluids, including plasma, cerebrospinal fluid (CSF), and urine.[5][6] Being a water-soluble and ionized molecule at physiological pH, its ability to cross cellular membranes, including the blood-brain barrier, is expected to be limited without the involvement of specific transporters. The distribution of HVA-S is therefore largely confined to the extracellular fluid compartments.

Excretion

The primary route of elimination for HVA-S is renal excretion. As a hydrophilic sulfate conjugate, it is efficiently cleared from the bloodstream by the kidneys and excreted in the urine.

Renal Clearance Mechanisms

The renal excretion of organic anions like HVA and its sulfate conjugate is a complex process involving glomerular filtration and active tubular secretion. This active secretion is mediated by a family of Organic Anion Transporters (OATs) located in the basolateral and apical membranes of the renal proximal tubule cells.[7][8][9] While direct evidence for HVA-S transport by specific OATs is limited, it is highly probable that it is a substrate for these transporters, given their broad substrate specificity for anionic drugs and metabolites. HVA itself has been identified as a substrate for OAT1 and OAT3.[7][10]

Workflow for Renal Excretion of HVA-S

The diagram below outlines the proposed workflow for the renal clearance of HVA-S.

Quantitative Pharmacokinetic Data

Direct and complete pharmacokinetic parameters for HVA-S are not well-documented in the literature. Most studies have focused on measuring total HVA (free + conjugated) after enzymatic hydrolysis, which does not allow for the determination of the specific pharmacokinetics of the sulfate conjugate. However, some studies provide valuable quantitative data on the extent of HVA sulfation.

| Parameter | Organism | Matrix | Value | Citation |

| Conjugated HVA | Human | Urine | 12% of total HVA | [5] |

| Conjugated HVA (as glucuronides and/or sulfates) | Human (control group) | Urine | 18-39% of total HVA | [6] |

| Conjugated HVA (in neuroblastoma patients) | Human | Urine | ~25% of total HVA | [6] |

These data indicate that a substantial fraction of HVA is excreted in a conjugated form, highlighting the importance of considering HVA-S in pharmacokinetic and metabolic studies of dopamine.

Experimental Protocols

The quantification of HVA-S in biological samples typically involves either an indirect or a direct measurement approach.

Indirect Measurement of HVA-S (Hydrolysis Method)

This is the more traditional approach and involves the following steps:

-

Sample Collection: Collect urine, plasma, or CSF samples.

-

Sample Preparation: Perform an initial extraction to isolate acidic metabolites.

-

Enzymatic Hydrolysis: Treat the sample with a sulfatase enzyme (and often a glucuronidase as well) to cleave the sulfate group from HVA-S, converting it back to free HVA.

-

Quantification of Total HVA: Analyze the sample using methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the total HVA concentration.[6][11]

-

Calculation of Conjugated HVA: The concentration of conjugated HVA is calculated by subtracting the concentration of free HVA (measured in a non-hydrolyzed sample) from the total HVA concentration.

Direct Measurement of HVA-S

Direct measurement of the intact sulfate conjugate is the preferred method for obtaining specific pharmacokinetic data. This is typically achieved using LC-MS/MS.

-

Sample Collection: Collect urine, plasma, or CSF samples.

-

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, precipitate proteins using a suitable agent like acetonitrile or methanol.

-

Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.

-

Dilution ("Dilute-and-Shoot"): For urine samples, a simple dilution may be sufficient.[4][12]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase HPLC or UHPLC column to separate HVA-S from other endogenous compounds.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the molecular weight of HVA-S) to a specific product ion. This provides high selectivity and sensitivity for quantification.

-

Experimental Workflow for Direct LC-MS/MS Analysis

Conclusion and Future Directions

The sulfation of homovanillic acid is a significant metabolic pathway that influences its disposition and excretion. While current knowledge identifies the key enzymes and transporters likely involved in the pharmacokinetics of this compound, there is a clear need for more dedicated research in this area. Future studies should focus on:

-

Direct Pharmacokinetic Studies: Conducting studies that involve the direct administration of labeled HVA-S to determine its fundamental pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

-

Transporter Characterization: Elucidating the specific roles of different OAT and MRP transporters in the renal and hepatic clearance of HVA-S.

-

Impact of Genetic Polymorphisms: Investigating how genetic variations in SULTs and OATs affect the pharmacokinetics of HVA-S and, consequently, dopamine metabolism.

-

Advanced Analytical Methods: Developing and validating robust and high-throughput analytical methods for the simultaneous quantification of free HVA and HVA-S in various biological matrices.

A deeper understanding of the pharmacokinetics of this compound will undoubtedly enhance our ability to interpret dopamine metabolism in health and disease, and will be invaluable for the development of safer and more effective drugs targeting the central nervous system.

References

- 1. Human cytosolic sulfotransferase SULT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. The human sulfotransferase SULT1A1 gene is regulated in a synergistic manner by Sp1 and GA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic analysis of absorption and metabolism of dopamine and a dopamine prodrug in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pfizermedical.com [pfizermedical.com]

- 7. researchgate.net [researchgate.net]

- 8. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug transport by Organic Anion Transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine - Wikipedia [en.wikipedia.org]

- 12. SULT1A3 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Homovanillic Acid Sulfate in Cerebrospinal Fluid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine, has long been a focal point in neuroscience research. Its concentration in cerebrospinal fluid (CSF) is widely regarded as an index of central dopamine turnover. However, a significant portion of HVA in biological fluids exists in a conjugated form, primarily as homovanillic acid sulfate (HVA-S). The sulfation of HVA is a critical metabolic pathway that may influence its biological activity and clearance from the central nervous system. This technical guide provides a comprehensive overview of the role and analysis of HVA-S in CSF, with a focus on its biochemical pathways, analytical methodologies, and clinical relevance.

Biochemical Pathway of Homovanillic Acid Sulfation

The metabolism of dopamine to HVA involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Following its formation, HVA can undergo sulfation, a phase II detoxification reaction catalyzed by sulfotransferase enzymes (SULTs).

The primary enzyme responsible for the sulfation of dopamine and its metabolites, including HVA, is sulfotransferase 1A3 (SULT1A3) . This enzyme is present in the human brain and plays a crucial role in regulating the levels of these neuroactive compounds. The sulfation process involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of HVA, forming HVA-S. This conjugation increases the water solubility of HVA, facilitating its excretion.

Below is a diagram illustrating the metabolic pathway from dopamine to homovanillic acid and its subsequent sulfation.

Quantitative Data of Homovanillic Acid in Cerebrospinal Fluid

The concentration of HVA in CSF is a valuable biomarker in the study of various neurological and psychiatric disorders. While specific quantitative data for HVA-S is limited in the literature, numerous studies have reported total HVA concentrations (often measured after enzymatic hydrolysis of the sulfate conjugate) or unconjugated HVA levels. The following tables summarize representative findings of HVA concentrations in the CSF of healthy individuals and those with certain neurological conditions. It is important to note that these values can vary depending on age, analytical methodology, and pre-analytical sample handling.[1][2][3][4]

Table 1: Cerebrospinal Fluid Homovanillic Acid Concentrations in Healthy Adults

| Study Population | Mean HVA Concentration (pmol/mL) | Standard Deviation (pmol/mL) |

| Healthy Young Adults | 116 | 66 |

| Healthy Elderly Adults | 140 | 86 |

Data adapted from a study on HVA delivery to CSF during human aging.[1]

Table 2: Cerebrospinal Fluid Homovanillic Acid Concentrations in a Pediatric Population with Neurological Disorders

| Clinical Condition | Number of Patients with Low HVA | Total Number of Patients |

| CNS Infectious Processes | 6 | 38 |

| Perinatal Hypoxic Ischemic Encephalopathy | 10 | 27 |

| Mitochondrial Disorders | 8 | 47 |

| Pontocerebellar Hypoplasia Type 2 | 4 | 6 |

This table highlights conditions associated with low CSF HVA levels in children.[2][3]

Experimental Protocols for the Analysis of this compound

The analysis of HVA-S in CSF can be approached in two main ways: direct measurement of the intact sulfate conjugate or indirect measurement by quantifying total HVA after enzymatic hydrolysis and subtracting the value of free HVA.

Direct Measurement of this compound using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct, sensitive, and specific quantification of HVA-S.

1. Sample Preparation:

-

Collection: CSF should be collected in polypropylene tubes, immediately placed on ice, and centrifuged to remove any cellular debris.

-

Storage: Samples should be stored at -80°C until analysis to prevent degradation.

-

Extraction (if necessary): For cleaner samples, a solid-phase extraction (SPE) may be employed. However, for many modern LC-MS/MS systems, a simple protein precipitation step is sufficient.

-

To 100 µL of CSF, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated HVA-S).

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

2. LC-MS/MS Parameters (Illustrative):

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally optimal for sulfated compounds.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

HVA-S: Parent ion (m/z) -> Product ion (m/z)

-

Internal Standard (Deuterated HVA-S): Parent ion (m/z) -> Product ion (m/z)

-

-

Specific m/z values would need to be optimized in the laboratory.

-

Indirect Measurement via Enzymatic Hydrolysis

This method involves the use of a sulfatase enzyme to cleave the sulfate group from HVA-S, allowing for the measurement of total HVA. Free HVA is measured in a separate, unhydrolyzed aliquot.

1. Enzymatic Hydrolysis Protocol:

-

Enzyme: Arylsulfatase from Helix pomatia or a recombinant sulfatase.

-

Procedure:

-

To 100 µL of CSF, add an equal volume of a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).

-

Add a defined amount of arylsulfatase (e.g., 5-10 units).

-

Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours or overnight, optimization is required).

-

Stop the reaction by adding a protein precipitating agent like ice-cold acetonitrile or perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant, containing the hydrolyzed HVA, is then analyzed.

-

2. Analysis of Total HVA using HPLC with Electrochemical Detection (HPLC-ECD):

-

Sample Preparation: The supernatant from the hydrolysis step can be directly injected or further purified if necessary.

-

HPLC-ECD System:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: An aqueous buffer (e.g., phosphate or citrate) with an organic modifier like methanol or acetonitrile, and an ion-pairing agent. The pH is typically acidic.

-

Electrochemical Detector: A glassy carbon working electrode with an applied potential optimized for the oxidation of HVA (e.g., +0.7 to +0.8 V vs. Ag/AgCl reference electrode).

-

The workflow for indirect analysis of HVA-S is depicted below.

Conclusion

The analysis of this compound in cerebrospinal fluid offers a more nuanced view of central dopamine metabolism than the measurement of unconjugated HVA alone. As analytical techniques continue to improve in sensitivity and specificity, the direct quantification of HVA-S is becoming more feasible and may provide valuable insights into the pathophysiology of neurological and psychiatric disorders. For researchers and drug development professionals, understanding the dynamics of HVA sulfation could open new avenues for biomarker discovery and the development of novel therapeutic strategies targeting dopamine pathways. This guide provides a foundational understanding of the key concepts and methodologies in this evolving area of neurochemical research.

References

- 1. Reduced brain delivery of homovanillic acid to cerebrospinal fluid during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homovanillic acid in cerebrospinal fluid of 1388 children with neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decreased homovanillic acid concentrations in cerebrospinal fluid in children without a known defect in dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Homovanillic Acid Sulfate in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid (HVA), a primary metabolite of dopamine, is a crucial biomarker for assessing catecholamine metabolism and diagnosing neuroendocrine tumors such as neuroblastoma.[1][2][3][4] A significant portion of HVA in urine exists in a conjugated form, primarily as homovanillic acid sulfate (HVAs). The quantification of both free HVA and its sulfated conjugate can provide a more comprehensive understanding of dopamine turnover and metabolic pathways. This document outlines detailed protocols for the quantitative analysis of HVAs in urine, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[1]

Metabolic Pathway of Homovanillic Acid and its Sulfation

Homovanillic acid is the end product of dopamine metabolism. Dopamine is first metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce HVA. Subsequently, HVA can undergo sulfation, a reaction catalyzed by the enzyme sulfotransferase, to form this compound.

Caption: Metabolic pathway of dopamine to HVA and its subsequent sulfation.

Experimental Protocols

The quantitative analysis of HVAs in urine can be achieved through a method that determines total HVA after enzymatic hydrolysis of the sulfate conjugate, and separately measures free HVA. The concentration of HVAs is then calculated by subtracting the free HVA from the total HVA.

Urine Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate quantification.

-

Collection: A 24-hour urine collection is preferred to account for diurnal variations in excretion. The collection container should be kept refrigerated during the entire collection period.[3]

-

Preservation: Acidification of the urine sample is necessary to prevent degradation of catecholamine metabolites. Add 25 mL of 50% acetic acid or 15 mL of 6M HCl to the collection container at the start of the collection for pediatric and adult patients, respectively.[3] The pH should be adjusted to between 1 and 5.

-

Storage: After collection, the total volume should be recorded, and an aliquot should be stored frozen at -20°C or below until analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of HVA and its metabolites.

a) Sample Preparation for Free HVA:

A simple "dilute-and-shoot" method is often sufficient for quantifying free HVA in urine.[5]

-

Thaw the urine sample at room temperature and vortex to ensure homogeneity.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.

-

Take a 100 µL aliquot of the supernatant and dilute it 1:10 with the mobile phase or a suitable buffer.

-

Add an internal standard (e.g., deuterated HVA) to the diluted sample.

-

Vortex the sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

b) Sample Preparation for Total HVA (including HVAs):

To measure total HVA, an enzymatic hydrolysis step is required to convert HVAs back to HVA.

-

Follow steps 1 and 2 from the free HVA protocol.

-

To a 100 µL aliquot of the urine supernatant, add a solution containing sulfatase enzyme.

-

Incubate the mixture under conditions optimized for the specific enzyme used (e.g., 37°C for a specified time) to ensure complete hydrolysis of the sulfate conjugate.

-

Proceed with the dilution and addition of internal standard as described in steps 3-5 of the free HVA protocol.

c) LC-MS/MS Instrumentation and Conditions:

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate HVA from other urine components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

d) Mass Spectrometry Parameters (MRM Transitions):

The MRM transitions need to be optimized for the specific mass spectrometer. The following are commonly used transitions for HVA:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Homovanillic Acid (HVA) | 181.1 | 137.1 |

| Deuterated HVA (Internal Standard) | (Varies based on labeling) | (Varies based on labeling) |

Note: The MRM transition for this compound would need to be determined experimentally, but would involve a precursor ion corresponding to the mass of the sulfated molecule and a product ion likely corresponding to the loss of the sulfate group or fragmentation of the HVA molecule.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for HVA quantification and the reported urinary excretion of conjugated HVA.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Urinary HVA [1][2][4][6][7][8]

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2.20 µmol/L |

| Intra-day Precision (%CV) | < 8% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy/Recovery | 85 - 115% |

Table 2: Urinary Excretion of Free and Conjugated Homovanillic Acid in Healthy Individuals

| Analyte | Percentage of Total Urinary HVA | Reference |

| This compound (Conjugated HVA) | Mean of 12% | [9] |

| Free Homovanillic Acid | Mean of 88% | Calculated from[9] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of free HVA and HVAs in urine.

Caption: Workflow for the quantification of urinary HVA and HVAs.

Conclusion

The quantitative analysis of this compound in urine, in conjunction with free HVA, provides valuable insights into dopamine metabolism. The described LC-MS/MS methodology, incorporating an enzymatic hydrolysis step, offers a robust and sensitive approach for researchers, scientists, and drug development professionals. Careful adherence to the outlined protocols for sample collection, preparation, and analysis is essential for obtaining accurate and reproducible results.

References

- 1. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homovanillic Acid (HVA), urine [sickkids.ca]

- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]